N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine
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Overview
Description
N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine typically involves the reaction of 4-ethyl-7-hydroxy-2-oxo-2H-chromene with L-isoleucine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol . The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin core structure and exhibit comparable biological activities.
7-hydroxy-2-oxo-2H-chromen-4-yl derivatives: These compounds also have a hydroxyl group at the 7-position and are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine is unique due to the presence of the L-isoleucine moiety, which may enhance its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and may contribute to its potential therapeutic applications .
Properties
Molecular Formula |
C18H23NO5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S,3R)-2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H23NO5/c1-4-10(3)16(18(22)23)19-9-13-14(20)7-6-12-11(5-2)8-15(21)24-17(12)13/h6-8,10,16,19-20H,4-5,9H2,1-3H3,(H,22,23)/t10-,16+/m1/s1 |
InChI Key |
MTYHBWBJOZPTDY-HWPZZCPQSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H]([C@H](C)CC)C(=O)O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)CC)C(=O)O)O |
Origin of Product |
United States |
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